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molecular formula C7H10O2 B124383 Allyl methacrylate CAS No. 96-05-9

Allyl methacrylate

Cat. No. B124383
M. Wt: 126.15 g/mol
InChI Key: FBCQUCJYYPMKRO-UHFFFAOYSA-N
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Patent
US04604440

Procedure details

The dimer of allyl methacrylate, which was prepared according to Example 1, was added to the mixture containing 80 wt.-% N-vinylpyrrolidone and 20 wt.-% tert-butyl methacrylate in the amount of 1 wt.-% on the whole mixture. The mixture was polymerized in a polypropylene mold at 60° C. for 16 h in the presence of 0.4 wt.-% azobisisobutyronitrile. The resulting gel contained, after swelling with water, 67 wt.-% water at G=0.529 MPa.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
polypropylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(N1C[CH2:6][CH2:5][C:4]1=[O:8])=C.[C:9](OC(C)(C)C)(=[O:13])[C:10]([CH3:12])=[CH2:11].N(C(C)(C)C#N)=NC(C)(C)C#N>O>[C:9]([O:6][CH2:5][CH:4]=[CH2:8])(=[O:13])[C:10]([CH3:12])=[CH2:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)N1C(CCC1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OC(C)(C)C
Step Two
Name
polypropylene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)[*:2])[*:1]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the mixture

Outcomes

Product
Name
Type
product
Smiles
C(C(=C)C)(=O)OCC=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04604440

Procedure details

The dimer of allyl methacrylate, which was prepared according to Example 1, was added to the mixture containing 80 wt.-% N-vinylpyrrolidone and 20 wt.-% tert-butyl methacrylate in the amount of 1 wt.-% on the whole mixture. The mixture was polymerized in a polypropylene mold at 60° C. for 16 h in the presence of 0.4 wt.-% azobisisobutyronitrile. The resulting gel contained, after swelling with water, 67 wt.-% water at G=0.529 MPa.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
polypropylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(N1C[CH2:6][CH2:5][C:4]1=[O:8])=C.[C:9](OC(C)(C)C)(=[O:13])[C:10]([CH3:12])=[CH2:11].N(C(C)(C)C#N)=NC(C)(C)C#N>O>[C:9]([O:6][CH2:5][CH:4]=[CH2:8])(=[O:13])[C:10]([CH3:12])=[CH2:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)N1C(CCC1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OC(C)(C)C
Step Two
Name
polypropylene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)[*:2])[*:1]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the mixture

Outcomes

Product
Name
Type
product
Smiles
C(C(=C)C)(=O)OCC=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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